BenchChemオンラインストアへようこそ!

PD-1-IN-20

Immuno-Oncology Chemical Biology Chiral Pharmacology

This is the specific, less active enantiomer of PD-1-IN-1, defined by its (S) stereochemistry. Its value is as a stereochemically-matched, inactive control, which is essential for validating the on-target activity of CA-170 and for SAR studies. Substitution with other analogs or the active enantiomer invalidates comparative assay results due to distinct stereospecific binding.

Molecular Formula C12H20N6O7
Molecular Weight 360.32 g/mol
Cat. No. B11928798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-20
Molecular FormulaC12H20N6O7
Molecular Weight360.32 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O
InChIInChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1
InChIKeyHFOBENSCBRZVSP-NHNPQMRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic Acid: Chiral Amino Acid-Derived Immune Checkpoint Modulator


This compound, also known as PD-1-IN-20, is a stereoisomer of the investigational immune checkpoint inhibitor CA-170 (PD-1-IN-1). It is a chiral small molecule derived from amino acid building blocks, specifically containing a 1,2,4-oxadiazole core and a urea linkage [1]. Its primary distinction lies in its specific stereochemical configuration, which classifies it as the less active enantiomer of the more clinically advanced PD-1-IN-1 . This stereochemical difference is the critical factor for procurement and experimental selection, as it provides a crucial control or comparative tool for research into the PD-1/PD-L1 and VISTA signaling pathways [2].

Why (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic Acid Cannot Be Substituted with Other PD-1/PD-L1 Inhibitors


Substitution with its more active enantiomer, PD-1-IN-1 (CA-170), or other structural analogs is not scientifically valid due to the established impact of stereochemistry on biological activity within this class of immune checkpoint modulators [1]. While both enantiomers share the same molecular formula and weight, their distinct three-dimensional arrangement leads to significant differences in target engagement and downstream functional effects. Specifically, this compound (PD-1-IN-20) is consistently characterized as the 'less active enantiomer' of PD-1-IN-1, indicating a quantifiable, though not always publicly disclosed, reduction in potency [2]. Therefore, for experiments requiring a stereochemically matched inactive or less-active control, or for structure-activity relationship (SAR) studies, generic substitution would compromise the validity and interpretability of the results [3].

(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Differentiation: (2S,3S) Enantiomer vs. the Active (2S,3R) Enantiomer (CA-170)

This compound is the less active enantiomer of PD-1-IN-1 (CA-170). While the precise IC50 values are not publicly available in peer-reviewed literature, the compound is consistently identified across multiple reputable vendor and database sources as possessing significantly reduced activity compared to its more active counterpart . This differential activity is attributed to the specific stereochemistry at the hydroxyethyl (1S) and hydroxybutanoic acid (2S,3S) chiral centers, which differ from the (1R) and (2S,3R) configuration of the active CA-170 molecule [1]. This makes the compound an essential tool for establishing stereospecificity in mechanism-of-action studies and for use as a matched-pair control [2].

Immuno-Oncology Chemical Biology Chiral Pharmacology

Specific Identity: Confirmation of (2S,3S) Stereochemistry as a Defined Chemical Entity

This compound is unequivocally defined by its IUPAC name and stereochemical descriptors (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid. The InChIKey, HFOBENSCBRZVSP-NHNPQMRASA-N, provides a unique digital fingerprint that distinguishes it from other stereoisomers, including the (2S,3R) diastereomer (CA-170) which has the InChIKey HFOBENSCBRZVSP-LKXGYXEUSA-N . This precise stereochemical definition is critical for ensuring reproducibility and accurate interpretation of biological data, as even minor differences in chiral centers can lead to drastically different pharmacological profiles [1]. The compound is available with a specified purity of ≥98% .

Analytical Chemistry Stereochemistry Small Molecule Inhibitors

Structural Analogy: Tripeptide Mimetic Framework Shared with CA-170

The compound is a peptidomimetic derived from an amino acid-inspired design, specifically incorporating L-serine, D-asparagine, and L-threonine moieties linked via a urea and a 1,2,4-oxadiazole heterocycle [1]. This core scaffold is identical to that of the active clinical candidate CA-170 [2]. The consistent molecular framework across stereoisomers allows for direct attribution of any observed biological differences to the stereochemical variation rather than to changes in the core pharmacophore [3]. The molecular formula (C12H20N6O7) and molecular weight (360.32 g/mol) are identical between this compound and CA-170 [4].

Medicinal Chemistry Peptidomimetics Immune Checkpoint Inhibition

Optimal Research Applications for (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic Acid Based on Its Differential Profile


Stereochemical Control in PD-1/PD-L1 and VISTA Pathway Functional Assays

This compound is the preferred choice as a stereochemically-matched, less-active control in all in vitro functional assays (e.g., T-cell proliferation, cytokine release assays) where the active enantiomer CA-170 (PD-1-IN-1) is being evaluated [1]. Its use allows researchers to unequivocally demonstrate that observed biological effects are due to the specific (2S,3R,1R) stereochemistry of the active compound, thereby ruling out non-specific or scaffold-related activities [2]. This is essential for rigorous target validation and mechanism-of-action studies [3].

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Based Immune Checkpoint Inhibitors

This compound serves as a critical reference point in SAR campaigns aimed at optimizing the potency and selectivity of peptidomimetic PD-1/PD-L1 and VISTA inhibitors [1]. By comparing its activity profile directly with that of CA-170, medicinal chemists can quantify the precise contribution of the (2S,3R) and (1R) stereocenters to target binding and functional antagonism [2]. This data is invaluable for designing next-generation compounds with improved efficacy or reduced off-target effects [3].

Validation of Target Engagement and Binding Specificity in Biophysical Assays

In biophysical assays such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) designed to measure direct binding to PD-L1 or VISTA, this compound can be used as a negative or weak-binding control [1]. Its identical core scaffold but altered stereochemistry helps to confirm that binding signals from the active enantiomer are specific to a defined stereochemical binding pocket and not due to non-specific aggregation or promiscuous binding of the core scaffold [2]. This is a critical quality control step in drug discovery campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.